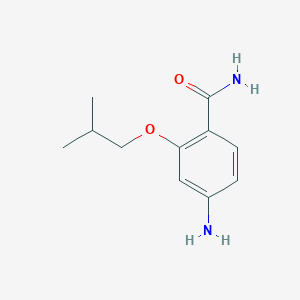

4-Amino-2-(2-methylpropoxy)benzamide

Description

Properties

IUPAC Name |

4-amino-2-(2-methylpropoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-7(2)6-15-10-5-8(12)3-4-9(10)11(13)14/h3-5,7H,6,12H2,1-2H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQYOLIOBABGEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pharmacophoric Significance of the 2-Isobutoxy Group in Benzamide Scaffolds: A Guide for Drug Development Professionals

An In-Depth Technical Guide

Abstract

The benzamide scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Within this privileged structure, the nature and position of substituents dramatically influence pharmacological activity. This technical guide provides an in-depth analysis of the 2-isobutoxy group as a critical pharmacophore. We will dissect its role in modulating steric, hydrophobic, and electronic properties to enhance binding affinity, selectivity, and metabolic stability. Through case studies, detailed experimental protocols, and structural analyses, this document serves as a comprehensive resource for researchers and scientists engaged in the design and development of novel benzamide-based therapeutics.

Introduction: Deconstructing the Benzamide Pharmacophore

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that enables it to interact with a specific biological target and trigger a response.[1] Functional groups are the specific moieties of atoms within a molecule responsible for its characteristic chemical and biological activities.[2] The strategic placement of these groups on a scaffold like benzamide is fundamental to rational drug design.

The 2-position of the benzamide ring is a critical region for chemical modification. Substitution at this position can profoundly impact the molecule's interaction with its target protein. The 2-isobutoxy group, with its distinct combination of an ether linkage and a branched alkyl chain, imparts a unique set of properties that have been successfully exploited in drug discovery. Its role extends beyond that of a simple spacer or solubilizing agent; it is an active contributor to the pharmacophore, influencing:

-

Molecular Conformation: Dictating the spatial orientation of other key functional groups.

-

Receptor Binding: Engaging in crucial hydrophobic interactions within the target's binding pocket.

-

Selectivity: Differentiating between related biological targets.

-

Pharmacokinetics: Influencing metabolic stability and cell permeability.

This guide will explore these functions through the lens of specific examples, primarily focusing on its well-documented role in the mimicry of protein secondary structures.

The Multifaceted Role of the 2-Isobutoxy Group

The isobutoxy substituent is more than a passive component; it actively shapes the biological profile of the benzamide derivative. Its influence can be categorized into three primary domains.

Steric and Conformational Control: Mimicking Nature

One of the most sophisticated applications of the 2-isobutoxy group is in the field of α-helix mimetics.[3][4] Many protein-protein interactions (PPIs) are mediated by α-helical domains, which present a specific spatial arrangement of amino acid side chains. The canonical LXXLL motif (where L is leucine and X is any amino acid) is a classic example, crucial for the interaction between nuclear receptors, like the androgen receptor (AR), and their coactivator proteins.[3][5]

The bulky, branched structure of the isobutyl group serves as an excellent mimic for the side chain of leucine.[5][6] By incorporating two benzamide units, each bearing a 2-isobutoxy group, researchers have successfully created "bis-benzamide" scaffolds. These molecules are designed to position the two isobutyl groups in the same spatial arrangement as the two critical leucine residues in an α-helix, effectively reproducing the binding surface of the natural peptide.[3][4]

This structural mimicry is highly sensitive to the size and shape of the alkyl group. Structure-activity relationship (SAR) studies have shown that:

-

Larger groups (e.g., isopentyl, benzyl) can introduce steric clashes within the receptor's binding domain, leading to inactivity.[3]

-

Smaller groups may not provide the necessary hydrophobic surface area for potent binding.[6]

The isobutyl group represents an optimal balance, providing substantial hydrophobic contact without causing prohibitive steric hindrance.[3]

Caption: α-Helix mimicry by a bis-benzamide scaffold.

Hydrophobic Interactions: The Anchor for High-Affinity Binding

The isobutyl moiety is primarily hydrophobic. In an aqueous physiological environment, burying this nonpolar group within a hydrophobic pocket of a receptor is energetically favorable. This "hydrophobic effect" is a major driving force for drug-receptor binding and contributes significantly to the overall binding affinity.

In the context of AR-coactivator inhibitors, the two isobutyl groups of the bis-benzamide mimetic bind to a hydrophobic cleft on the androgen receptor's surface known as the activation function-2 (AF-2) domain.[3] This interaction is critical for displacing the natural coactivator protein, thereby inhibiting the downstream signaling that leads to cancer cell proliferation.[3] The clustered arrangement of these two hydrophobic groups creates a potent binding surface that is essential for the compound's biological activity.[6]

Influence on Selectivity and Pharmacokinetics

While the 2-isobutoxy group is a key feature in α-helix mimetics, the choice of a 2-alkoxy substituent is also crucial in other classes of benzamides, such as dopamine receptor antagonists. For example, Amisulpride, a selective dopamine D2/D3 receptor antagonist, features a 2-methoxy group.[7][8][9][10] This smaller alkoxy group is well-tolerated in the dopamine receptor binding site. Replacing it with a bulkier 2-isobutoxy group would drastically alter the steric profile, likely impacting receptor affinity and selectivity. This highlights the principle that the specific nature of the 2-alkoxy group must be tailored to the topology of the target binding site.

Furthermore, the ether linkage in the isobutoxy group is generally more resistant to metabolic cleavage than an ester linkage, and the branched nature of the alkyl chain can also confer a degree of metabolic stability, potentially leading to a longer half-life in vivo.

Case Study: Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction

The development of bis-benzamides as inhibitors of the Androgen Receptor (AR) provides a compelling case study for the pharmacophoric role of the 2-isobutoxy group. These compounds were designed to disrupt the AR signaling pathway, which is a key driver in prostate cancer.[3]

Design and Structure-Activity Relationship (SAR)

Researchers designed a lead compound, D2, containing two isobutoxy groups to mimic the LXXLL motif.[3][4] A systematic SAR study was conducted by modifying the alkyl side chains to probe the importance of the isobutyl moiety.

Table 1: Structure-Activity Relationship of Bis-Benzamide Side Chains

| Compound | R1 Group | R2 Group | Antiproliferative Activity (IC50, nM) on LNCaP cells |

| D2 (Lead) | isobutyl | isobutyl | 40 |

| Analog 1 | n-propyl | n-propyl | > 1000 |

| Analog 2 | isopropyl | isopropyl | 130 |

| Analog 3 | n-butyl | n-butyl | 70 |

| Analog 14d | sec-butyl | isobutyl | 16 |

| Analog 5 | isopentyl | isopentyl | Inactive |

| Analog 6 | benzyl | benzyl | Inactive |

| (Data synthesized from reference[3]) |

The data clearly demonstrates that the isobutyl group is essential for high potency. Replacing it with larger groups (isopentyl, benzyl) abolished activity, likely due to steric hindrance.[3] Smaller or linear chains were less effective, indicating the importance of the branched structure and specific size of the isobutyl group for optimal hydrophobic interactions. The most potent compound identified, 14d, retained one isobutyl group and featured a closely related sec-butyl group, further underscoring the precise structural requirements of the binding pocket.[3]

Caption: A typical workflow for benzamide drug discovery.

Key Experimental Protocols

To facilitate further research in this area, we provide standardized protocols for the synthesis and evaluation of benzamide derivatives.

Protocol 1: General Synthesis of a Bis-Benzamide

This protocol is based on the methods described for synthesizing AR-coactivator inhibitors.[3]

Objective: To synthesize a bis-benzamide via amide bond formation.

Materials:

-

3-isobutoxy-4-nitrobenzoyl chloride (Acid chloride component)

-

Methyl 4-amino-3-isobutoxybenzoate (Amine component)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the amine component (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add TEA (1.2 eq) to the solution and stir for 10 minutes.

-

In a separate flask, dissolve the acid chloride component (1.1 eq) in anhydrous DCM.

-

Add the acid chloride solution dropwise to the cooled amine solution over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the organic layer with DCM (3x).

-

Wash the combined organic layers with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired bis-benzamide.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Cell Proliferation (MTT) Assay

Objective: To assess the antiproliferative activity of synthesized compounds on a cancer cell line (e.g., LNCaP for prostate cancer).

Materials:

-

LNCaP cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Synthesized benzamide compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

96-well plates

-

Plate reader (570 nm)

Procedure:

-

Seed LNCaP cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be <0.1%.

-

Remove the old medium from the plates and add 100 µL of the medium containing the test compounds (or vehicle control).

-

Incubate the plates for 72 hours at 37 °C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Outlook

The 2-isobutoxy group is a powerful and versatile pharmacophore in the design of benzamide-based therapeutics. Its ability to provide both specific steric bulk and crucial hydrophobic interactions has been masterfully exploited in the creation of potent α-helix mimetics that function as inhibitors of protein-protein interactions.[3][4][5] The SAR data from these studies provides a clear roadmap for medicinal chemists, demonstrating that the isobutyl group often represents a "sweet spot" for maximizing potency.[3]

While its role is most clearly defined in PPI inhibitors, the principles of using the 2-isobutoxy group to probe and occupy hydrophobic pockets are broadly applicable. Future work may explore its utility in targeting other protein classes where a precisely shaped hydrophobic moiety is required for high-affinity binding. As our understanding of protein structures and drug-receptor interactions continues to grow, the strategic deployment of functional groups like the 2-isobutoxy will remain a critical tool in the development of the next generation of selective and effective medicines.

References

-

Lee, J., et al. (2018). A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Molecules, 23(10), 2649. [Link]

-

Wikipedia. (2024). Amisulpride. [Link]

-

Psych Scene Hub. (2020). Amisulpride - Mechanism of Action and Psychopharmacology. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Amisulpride? [Link]

-

Dr.Oracle. (2025). What is the mechanism of action, efficacy, and side effects of amisulpride (Antipsychotic medication) in the treatment of schizophrenia? [Link]

-

Juruena, M. F., et al. (2011). Specific mechanism of action of amisulpride in the treatment of schizophrenia and correlation with clinical response and tolerability. Journal of Receptor, Ligand and Channel Research, 4, 39-50. [Link]

-

Reddy, C. S., et al. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(9), 3234-3238. [Link]

-

Park, S., et al. (2024). Structure–Activity Relationship Study of Tris-Benzamides as Estrogen Receptor Coregulator Binding Modulators. ACS Pharmacology & Translational Science. [Link]

-

Ahmadi, S., et al. (2017). Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery. Archives of Pharmacy Practice, 8(3), 1-8. [Link]

-

Park, S., et al. (2024). Structure–Activity Relationship Study of Tris-Benzamides as Estrogen Receptor Coregulator Binding Modulators. PMC. [Link]

-

Gogoi, D., et al. (1996). Pharmacophores of the dual acting α, β-blockers as deduced, from molecular dynamics simulations. Journal of Chemical Sciences, 108(3), 209-218. [Link]

-

Lee, J., et al. (2018). A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. ResearchGate. [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure–Activity Relationship Study of Tris-Benzamides as Estrogen Receptor Coregulator Binding Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Amisulpride - Wikipedia [en.wikipedia.org]

- 8. psychscenehub.com [psychscenehub.com]

- 9. What is the mechanism of Amisulpride? [synapse.patsnap.com]

- 10. droracle.ai [droracle.ai]

A Comparative Technical Guide to 4-Amino-2-(2-methylpropoxy)benzamide and 4-Amino-2-ethoxybenzamide for Drug Discovery Professionals

Foreword: Navigating the Nuances of Benzamide Scaffolds in Medicinal Chemistry

The benzamide moiety is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of approved therapeutics.[1] Its remarkable versatility stems from the capacity for diverse substitutions on the aromatic ring and the amide functionality, allowing for the fine-tuning of physicochemical and pharmacological properties. This guide delves into a comparative analysis of two closely related 4-aminobenzamide derivatives: 4-Amino-2-(2-methylpropoxy)benzamide and 4-Amino-2-ethoxybenzamide. While differing by a mere isobutyl versus ethyl ether at the 2-position, this seemingly subtle structural modification can profoundly impact a compound's developability profile, including its solubility, metabolic stability, and target engagement.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive technical framework for understanding, synthesizing, and characterizing these two molecules. We will explore their comparative physicochemical properties, propose detailed synthetic routes, and outline robust analytical methodologies for their characterization. The insights provided herein are intended to empower researchers to make informed decisions in the rational design and progression of novel benzamide-based drug candidates.

Comparative Physicochemical and Structural Analysis

The fundamental difference between the two subject compounds lies in the nature of the alkoxy substituent at the 2-position of the benzamide core. This variation is anticipated to influence several key physicochemical parameters critical for drug action.

| Property | 4-Amino-2-(2-methylpropoxy)benzamide (Predicted) | 4-Amino-2-ethoxybenzamide (Experimental/Predicted) | Rationale for Predicted Differences |

| Molecular Formula | C₁₁H₁₆N₂O₂ | C₉H₁₂N₂O₂[2] | Addition of two carbons and four hydrogens in the isobutoxy group. |

| Molecular Weight | 208.26 g/mol | 180.20 g/mol [2] | Increased mass due to the larger alkoxy substituent. |

| CAS Number | Not available | 2641-86-3[2] | The 2-methylpropoxy derivative is a less common compound. |

| Calculated LogP | ~1.5 - 2.0 | 0.7664[2] | The larger, more branched alkyl chain of the isobutoxy group is expected to increase lipophilicity. |

| Topological Polar Surface Area (TPSA) | ~78.34 Ų | 78.34 Ų[2] | TPSA is primarily determined by the polar functional groups (amine and amide), which are identical in both molecules. |

| Hydrogen Bond Donors | 2[2] | 2[2] | Both molecules have a primary amine and a primary amide, each contributing one hydrogen bond donor count. |

| Hydrogen Bond Acceptors | 3[2] | 3[2] | The ether oxygen, the carbonyl oxygen, and the amine nitrogen can all act as hydrogen bond acceptors. |

| Rotatable Bonds | 4 | 3[2] | The isobutoxy group introduces an additional rotatable bond compared to the ethoxy group. |

| Predicted Aqueous Solubility | Lower | Higher | The anticipated higher LogP and molecular weight of the 2-methylpropoxy derivative would likely lead to reduced aqueous solubility. |

| Predicted Metabolic Stability | Potentially higher | Potentially lower | The branched isobutoxy group may exhibit greater steric hindrance towards metabolic enzymes like cytochrome P450s compared to the linear ethoxy group, potentially leading to increased metabolic stability. |

Structural Visualization:

Sources

4-Amino-2-(2-methylpropoxy)benzamide molecular weight and formula

An In-Depth Technical Guide to 4-Amino-2-(2-methylpropoxy)benzamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2-(2-methylpropoxy)benzamide, a substituted benzamide of interest in medicinal chemistry and drug development. This document consolidates essential data on its chemical identity, physicochemical properties, a plausible synthetic route, potential applications, and safety considerations. The information herein is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug discovery and development, facilitating further investigation and application of this compound.

Chemical Identity and Core Data

4-Amino-2-(2-methylpropoxy)benzamide, also known by its IUPAC name 4-amino-2-[(2-methylpropan-2-yl)oxy]benzamide, is an aromatic organic compound.[1] It belongs to the benzamide class of molecules, which are characterized by a benzene ring attached to an amide functional group.[2] The structure of this particular compound is further distinguished by an amino group and a 2-methylpropoxy (isobutoxy) group substituted on the benzene ring.

The core quantitative data for 4-Amino-2-(2-methylpropoxy)benzamide is summarized in the table below.

| Identifier | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |

| Molecular Weight | 208.26 g/mol | [1] |

| IUPAC Name | 4-amino-2-[(2-methylpropan-2-yl)oxy]benzamide | [1] |

| Canonical SMILES | CC(C)(C)OC1=C(C=CC(=C1)N)C(=O)N | [1] |

| InChIKey | RBSYCJQIDRJKEK-UHFFFAOYSA-N | [1] |

Chemical Structure

Caption: 2D structure of 4-Amino-2-(2-methylpropoxy)benzamide.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its suitability for various applications, including its behavior in biological systems. The properties for 4-Amino-2-(2-methylpropoxy)benzamide are detailed below.

| Property | Value | Source |

| XLogP3 | 1.8 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 208.121177757 Da | [1] |

| Topological Polar Surface Area | 78.4 Ų | [1] |

| Heavy Atom Count | 15 | [1] |

Synthesis and Experimental Protocols

While a specific, published synthesis protocol for 4-Amino-2-(2-methylpropoxy)benzamide was not found in the provided search results, a plausible synthetic route can be devised based on common organic chemistry reactions for analogous benzamide derivatives.[3][4][5][6][7] A potential two-step synthesis starting from 4-amino-2-hydroxybenzoic acid is outlined below.

Proposed Synthetic Workflow

-

Williamson Ether Synthesis: The phenolic hydroxyl group of 4-amino-2-hydroxybenzoic acid can be alkylated using 2-methyl-1-bromopropane (isobutyl bromide) in the presence of a suitable base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). This step introduces the 2-methylpropoxy side chain.

-

Amidation: The carboxylic acid group of the resulting intermediate is then converted to a primary amide. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia. Alternatively, direct amidation can be performed using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) in the presence of ammonia.

Caption: Proposed synthesis workflow for 4-Amino-2-(2-methylpropoxy)benzamide.

Potential Applications in Research and Drug Development

Benzamide derivatives are a well-established class of compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery. While specific studies on 4-Amino-2-(2-methylpropoxy)benzamide are not detailed in the provided search results, the broader class of aminobenzamides has shown potential in several therapeutic areas.

-

Neuropharmacology: Substituted benzamides have been investigated as potent antagonists of the human neurokinin-2 (NK₂) receptor, which is involved in various physiological processes, including inflammation and pain.[8] Additionally, related benzamide derivatives have been explored as potent G protein-biased agonists for the orphan G protein-coupled receptor GPR52, a promising target for neuropsychiatric and neurological diseases.[4][9]

-

Antimicrobial and Antifungal Activity: Various 2-aminobenzamide derivatives have demonstrated a range of antimicrobial and antifungal activities, suggesting that this class of compounds could be a starting point for the development of new anti-infective agents.[6]

The specific substitution pattern of 4-Amino-2-(2-methylpropoxy)benzamide, with its amino and isobutoxy groups, may confer unique pharmacological properties that warrant further investigation within these and other therapeutic contexts.

Safety and Handling

No specific safety data sheet (SDS) for 4-Amino-2-(2-methylpropoxy)benzamide is available in the search results. However, based on the SDS for related aminobenzamide and benzamide compounds, general safety precautions should be followed.[10][11][12]

| Hazard Category | Precautionary Measures and Potential Hazards |

| Acute Toxicity | May be harmful if swallowed or inhaled.[10][12] |

| Skin Corrosion/Irritation | May cause skin irritation.[10][12] |

| Eye Damage/Irritation | May cause serious eye irritation.[10][12] |

| Handling | Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area or with appropriate exhaust ventilation. |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. |

| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection.[11] |

It is imperative to consult a comprehensive and compound-specific Safety Data Sheet before handling and to perform a thorough risk assessment. The toxicological properties of 4-Amino-2-(2-methylpropoxy)benzamide have not been fully investigated.

Conclusion

4-Amino-2-(2-methylpropoxy)benzamide is a distinct chemical entity with a defined molecular formula of C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol .[1] As a member of the versatile benzamide family, it holds potential for further exploration in medicinal chemistry, particularly in the fields of neuropharmacology and anti-infective research. This technical guide provides a foundational body of knowledge, including its chemical properties, a plausible synthetic pathway, and essential safety considerations, to support and guide future research endeavors involving this compound.

References

-

PubChem. 4-Amino-2-[(2-methylpropan-2-yl)oxy]benzamide | C11H16N2O2. National Center for Biotechnology Information. [Link]

-

OXFORD LAB FINE CHEM LLP. P-AMINO BENZAMIDE Material Safety Data Sheet. [Link]

-

PubChem. 4-[(2-ethylbutanoyl)amino]-N-(2-methylpropyl)benzamide | C17H26N2O2. National Center for Biotechnology Information. [Link]

-

PubChem. 4-(2-aminoethyl)-N-(2-methylpropoxy)benzamide | C13H20N2O2. National Center for Biotechnology Information. [Link]

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. [Link]

-

PubChem. 4-Amino-2-[4-(methylamino)-4-oxobutoxy]benzamide. National Center for Biotechnology Information. [Link]

-

Wang, P. et al. Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. ChemRxiv. [Link]

-

Wikipedia. Benzamide. [Link]

-

MacKenzie, A. R. et al. 4-Amino-2-(aryl)-butylbenzamides and Their conformationally constrained analogues. Potent antagonists of the human neurokinin-2 (NK(2)) receptor. PubMed. [Link]

-

Ríos Martínez, C. H. et al. Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... ResearchGate. [Link]

-

PubChem. 4-Amino-2-(3-hydroxy-2-methylpropoxy)benzamide. National Center for Biotechnology Information. [Link]

-

Wang, X. et al. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

-

PubChem. Benzamide, N-(4-amino-2,5-diethoxyphenyl)-. National Center for Biotechnology Information. [Link]

-

PubChem. 4-amino-N-(2-(dimethylamino)ethyl)benzamide. National Center for Biotechnology Information. [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

-

PubChem. 4-amino-2-fluoro-N-(4-hydroxybutan-2-yl)benzamide. National Center for Biotechnology Information. [Link]

-

Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. ChemRxiv. [Link]

Sources

- 1. 4-Amino-2-[(2-methylpropan-2-yl)oxy]benzamide | C11H16N2O2 | CID 64049549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzamide - Wikipedia [en.wikipedia.org]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole | MDPI [mdpi.com]

- 8. 4-Amino-2-(aryl)-butylbenzamides and Their conformationally constrained analogues. Potent antagonists of the human neurokinin-2 (NK(2)) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

Suppliers and manufacturers of 4-Amino-2-(2-methylpropoxy)benzamide

An In-depth Technical Guide to 4-Amino-2-(2-methylpropoxy)benzamide: Synthesis, Characterization, and Sourcing Strategies for a Novel Benzamide Derivative

This guide provides a comprehensive technical overview of 4-Amino-2-(2-methylpropoxy)benzamide, a substituted benzamide with potential applications in pharmaceutical and chemical research. Given the limited availability of this specific compound in commercial catalogs and scientific literature, this document focuses on its predicted properties, a plausible synthetic route, purification strategies, and analytical methodologies adapted from established protocols for structurally related compounds. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this molecule and a practical framework for its synthesis and characterization.

Introduction and Chemical Identity

4-Amino-2-(2-methylpropoxy)benzamide, also known as 4-amino-2-isobutoxybenzamide, is an aromatic amide derivative. The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of FDA-approved drugs with diverse therapeutic activities. The specific substitution pattern of this compound—an amino group at the 4-position and an isobutoxy group at the 2-position—suggests its potential as an intermediate in the synthesis of more complex molecules or as a lead compound in drug discovery programs.

The core structure consists of a benzene ring substituted with a carboxamide group (-CONH₂), an amino group (-NH₂), and an isobutoxy group (-OCH₂CH(CH₃)₂). The relative positions of these functional groups are critical for the molecule's chemical reactivity and biological activity.

Predicted Chemical and Physical Properties

Due to the scarcity of experimental data for 4-Amino-2-(2-methylpropoxy)benzamide, the following table summarizes its predicted physicochemical properties. These values are derived from computational models and by analogy to structurally similar compounds, such as its tert-butoxy isomer, 4-Amino-2-[(2-methylpropan-2-yl)oxy]benzamide.[1]

| Property | Predicted Value | Data Source Reference |

| Molecular Formula | C₁₁H₁₆N₂O₂ | Inferred |

| Molecular Weight | 208.26 g/mol | [1] |

| IUPAC Name | 4-amino-2-(2-methylpropoxy)benzamide | Inferred |

| Appearance | Predicted to be a solid at room temperature | Inferred |

| XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Topological Polar Surface Area | 75.3 Ų | [1] |

Note: These properties are computationally predicted and should be confirmed by experimental analysis.

Proposed Synthesis Pathway and Experimental Protocol

Synthetic Workflow Diagram

Caption: Proposed multi-step synthesis of 4-Amino-2-(2-methylpropoxy)benzamide.

Step-by-Step Synthesis Protocol

Step 1: Esterification of 2-Hydroxy-4-nitrobenzoic acid

-

To a solution of 2-hydroxy-4-nitrobenzoic acid (1.0 eq) in methanol (MeOH), add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 2-hydroxy-4-nitrobenzoate.

Step 2: Williamson Ether Synthesis

-

Dissolve methyl 2-hydroxy-4-nitrobenzoate (1.0 eq) in dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃) (2.0 eq) and isobutyl bromide (1.5 eq).

-

Heat the mixture to 60-70 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain methyl 2-(2-methylpropoxy)-4-nitrobenzoate.

Step 3: Saponification of the Ester

-

Dissolve the methyl ester from the previous step (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, acidify the mixture with 1N HCl to pH 2-3.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(2-methylpropoxy)-4-nitrobenzoic acid.

Step 4: Amidation of the Carboxylic Acid

-

To a solution of 2-(2-methylpropoxy)-4-nitrobenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C.

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure to obtain the acid chloride.

-

Dissolve the crude acid chloride in a suitable solvent and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide.

-

Stir the reaction for 1-2 hours.

-

Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(2-methylpropoxy)-4-nitrobenzamide.

Step 5: Reduction of the Nitro Group

-

Dissolve 2-(2-methylpropoxy)-4-nitrobenzamide (1.0 eq) in ethanol (EtOH).

-

Add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-Amino-2-(2-methylpropoxy)benzamide.

Purification and Characterization

The crude product from the synthesis will likely require purification to achieve high purity suitable for research applications.

Purification Workflow Diagram

Caption: General workflow for the purification and characterization of the target compound.

Step-by-Step Purification Protocol

-

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column and collect fractions.

-

Analyze the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

-

-

Recrystallization:

-

Dissolve the product from column chromatography in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate/hexanes).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

Suppliers of Starting Materials and Structural Analogs

| Compound Name | CAS Number | Potential Suppliers |

| 2-Hydroxy-4-nitrobenzoic acid | 636-97-5 | Sigma-Aldrich, TCI, Alfa Aesar |

| Isobutyl bromide | 78-77-3 | Sigma-Aldrich, TCI, Alfa Aesar |

| 4-Aminobenzamide | 2835-68-9 | Rachana Intermediates Private Limited, Sinoever[3][4] |

| 4-Amino-N-methylbenzamide | 6274-22-2 | Tokyo Chemical Industry (TCI) |

| N-(4-Amino-2-methylphenyl)-4-isobutoxybenzamide | 1020057-65-1 | Matrix Scientific |

Analytical Methods for Quality Control

A robust analytical method is crucial for ensuring the purity and identity of the synthesized compound. A general reverse-phase HPLC-UV method, adaptable for 4-Amino-2-(2-methylpropoxy)benzamide, is described below.[5][6]

HPLC-UV Protocol

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm and 280 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Potential Applications and Future Research Directions

Substituted 4-aminobenzamides are a class of compounds with significant interest in drug discovery.[7][8] They have been investigated for a variety of therapeutic applications, including:

-

Enzyme Inhibition: The benzamide moiety can act as a pharmacophore for various enzymes. For instance, related compounds have been explored as inhibitors of DNA methyltransferases and poly (ADP-ribose) polymerase (PARP).[9]

-

Anticancer Agents: Some 4-aminobenzamide derivatives have shown activity in cancer cell lines, suggesting potential for development as oncology therapeutics.[10]

-

Antimicrobial Agents: The structural features of aminobenzamides make them candidates for the development of novel antibacterial and antifungal agents.[11]

The specific compound, 4-Amino-2-(2-methylpropoxy)benzamide, could be a valuable building block for creating libraries of novel compounds to screen for biological activity.

Potential Mechanism of Action Pathway

Caption: A generalized signaling pathway illustrating the potential mechanism of action.

Conclusion

4-Amino-2-(2-methylpropoxy)benzamide represents an interesting, yet underexplored, chemical entity. This guide provides a comprehensive framework for its synthesis, purification, and analysis, empowering researchers to access this compound for further investigation. The proposed methodologies are based on established and reliable chemical principles, offering a high probability of success for experienced chemists. Future studies on this molecule could unveil novel biological activities and expand the ever-growing therapeutic potential of the benzamide scaffold.

References

-

Kawamoto, Y., et al. (2025). Discovery of novel 4-aminobenzamide derivatives as small molecule CBX2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Kawamoto, Y. (n.d.). Discovery of novel 4-aminobenzamide derivatives as small molecule CBX2 inhibitors. SSRN. Available at: [Link]

-

de Ruiter, C., Brinkman, U. A. T., & Frei, R. W. (1987). Liquid Chromatographic Determination of a Substituted Benzamide in Biological Fluids Using Preconcentration and Post-Column Extraction. Journal of Liquid Chromatography, 10(8-9), 1903-1916. Available at: [Link]

-

Clark, C. R. (1987). Liquid Chromatographic Studies on the Aqueous Solution Conformation of Substituted Benzamide Drug Models. Journal of Chromatographic Science, 25(6), 251-257. Available at: [Link]

-

Reddit. (2026, January 2). [Article] Discovery of novel 4-aminobenzamide derivatives as small molecule CBX2 inhibitors. r/Scholar. Available at: [Link]

-

ResearchGate. (2025, December 1). Discovery of novel 4-aminobenzamide derivatives as small molecule CBX2 inhibitors | Request PDF. Available at: [Link]

-

Sinoever. (n.d.). China Biggest 4-aminobenzamide Suppliers & Manufacturers & Factory - MSDS Sheet. Retrieved from [Link]

-

Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASĀYAN Journal of Chemistry, 12(4), 2260-2266. Available at: [Link]

-

Zhang, Y., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 19(12), 20493-20506. Available at: [Link]

-

IndiaMART. (n.d.). 4 Amino Benzamide at ₹ 490/kg | in Mumbai | ID: 2857131767248. Retrieved from [Link]

-

Zeller, W. J., et al. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Cancer Treatment Reports, 69(12), 1415-1424. Available at: [Link]

-

PubChem. (n.d.). 4-Amino-2-[(2-methylpropan-2-yl)oxy]benzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2289. Available at: [Link]

-

Journal of Chemical Education. (1985). Preparation and Identification of Benzoic Acids and Benzamides: An Organic "Unknown" Lab. Journal of Chemical Education, 62(4), 353. Available at: [Link]

- Google Patents. (n.d.). US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.

-

Valente, S., et al. (2013). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Journal of Medicinal Chemistry, 56(18), 7225-7236. Available at: [Link]

-

ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-aminoethyl)-N-(2-methylpropoxy)benzamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-[4-(methylamino)-4-oxobutoxy]benzamide. Retrieved from [Link]

Sources

- 1. 4-Amino-2-[(2-methylpropan-2-yl)oxy]benzamide | C11H16N2O2 | CID 64049549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.indiamart.com [m.indiamart.com]

- 4. brieflands.com [brieflands.com]

- 5. tandfonline.com [tandfonline.com]

- 6. academic.oup.com [academic.oup.com]

- 7. papers.ssrn.com [papers.ssrn.com]

- 8. Discovery of novel 4-aminobenzamide derivatives as small molecule CBX2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bot Verification [rasayanjournal.co.in]

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of 4-Amino-2-(2-methylpropoxy)benzamide

Abstract

This comprehensive guide details the synthesis of 4-Amino-2-(2-methylpropoxy)benzamide via the catalytic hydrogenation of its precursor, 4-Nitro-2-(2-methylpropoxy)benzamide. The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, pivotal for producing anilines that serve as critical intermediates in the pharmaceutical, agrochemical, and dye industries.[1] This document provides an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, strategies for process optimization, and robust safety guidelines. Designed for researchers, chemists, and drug development professionals, this application note aims to provide the expertise and practical insights required for the successful, safe, and efficient execution of this synthesis.

Introduction and Scientific Foundation

The conversion of an aromatic nitro group to a primary amine is one of the most fundamental and widely utilized reactions in organic chemistry.[2] The resulting anilines are versatile building blocks for a vast array of more complex molecules, including active pharmaceutical ingredients (APIs). The target molecule, 4-Amino-2-(2-methylpropoxy)benzamide, incorporates a primary aromatic amine, a feature common in pharmacologically active compounds.

The most prevalent and industrially scalable method for this transformation is catalytic hydrogenation.[3][4] This method offers high yields, excellent chemoselectivity, and generally milder reaction conditions compared to stoichiometric metal/acid reductions (e.g., using Fe, Sn, or Zn).[5] The process involves the use of a heterogeneous catalyst, typically a noble metal such as palladium or platinum supported on activated carbon, in the presence of hydrogen gas.[1]

Reaction Mechanism: Catalytic Hydrogenation

The hydrogenation of a nitroarene to an aniline is a multi-step process that occurs on the surface of the catalyst. While several pathways have been proposed, the direct hydrogenation route is widely accepted for catalysts like Palladium on Carbon (Pd/C).[2][3]

The key steps are:

-

Adsorption: Both the nitroarene and molecular hydrogen (H₂) are adsorbed onto the surface of the metal catalyst.

-

Hydrogen Activation: The H-H bond in H₂ is cleaved by the metal, forming reactive metal-hydride species on the catalyst surface.

-

Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced. This proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.

-

Amine Formation: The hydroxylamine intermediate is further reduced to the final aniline product (-NH₂).

-

Desorption: The final amine product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

This process is highly chemoselective; the nitro group is readily reduced under conditions where other functional groups, such as the benzamide in our target molecule, remain unaffected.[2]

Experimental Protocol: Synthesis of 4-Amino-2-(2-methylpropoxy)benzamide

This protocol provides a reliable method for the reduction of 4-Nitro-2-(2-methylpropoxy)benzamide on a laboratory scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 4-Nitro-2-(2-methylpropoxy)benzamide | >98% Purity | Custom Synthesis | Starting material. Ensure purity by NMR or LC-MS before use. |

| Palladium on Carbon (Pd/C) | 10% Pd, dry basis | Sigma-Aldrich | Catalyst. Handle with care; can be pyrophoric when dry. |

| Ethanol (EtOH) | Anhydrous, >99.5% | Fisher Scientific | Reaction solvent. |

| Hydrogen (H₂) Gas | High Purity, >99.9% | Airgas | Reducing agent. Use in a well-ventilated area with appropriate fittings. |

| Celite® 545 | Filter Aid | MilliporeSigma | For filtration of the catalyst post-reaction. |

| Dichloromethane (DCM) | ACS Grade | VWR | For extraction and chromatography if needed. |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For TLC and purification. |

| Hexanes | ACS Grade | VWR | For TLC and purification. |

Equipment

-

Parr Hydrogenation Apparatus or a two-neck round-bottom flask with a hydrogen balloon setup.

-

Magnetic stirrer and stir bars.

-

Standard laboratory glassware (flasks, beakers, graduated cylinders).

-

Büchner funnel and filtration flask.

-

Rotary evaporator.

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

-

Analytical balance.

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

To a hydrogenation vessel or a heavy-walled round-bottom flask, add 4-Nitro-2-(2-methylpropoxy)benzamide (1.0 eq).

-

Add anhydrous ethanol to dissolve the starting material (approx. 10-15 mL per gram of substrate).

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst. The catalyst loading should be between 5-10 mol% relative to the nitro compound. Note: Add the solvent first, then the solid substrate, and the catalyst last to minimize ignition risk.

-

-

Hydrogenation:

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Purge the vessel by evacuating the air and backfilling with nitrogen gas (repeat 3 times).

-

Finally, evacuate the nitrogen and introduce hydrogen gas.

-

Pressurize the vessel to the desired pressure (typically 40-50 psi or use a hydrogen balloon for atmospheric pressure) and begin vigorous stirring.

-

The reaction is typically exothermic; maintain the temperature at room temperature (20-25 °C).

-

-

Reaction Monitoring:

-

Monitor the reaction progress by observing hydrogen uptake on the pressure gauge. The reaction is complete when hydrogen uptake ceases.

-

To confirm completion, carefully vent the hydrogen, take a small aliquot of the reaction mixture, filter it through a syringe filter to remove the Pd/C, and analyze by TLC (e.g., using a 1:1 Ethyl Acetate/Hexanes mobile phase). The starting material spot should be completely consumed, and a new, more polar spot corresponding to the amine product should appear.

-

-

Work-up and Isolation:

-

Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen.

-

Prepare a small pad of Celite® in a Büchner funnel.

-

Dilute the reaction mixture with additional ethanol and filter it through the Celite® pad to remove the Pd/C catalyst. Wash the pad thoroughly with several portions of ethanol or methanol to ensure all product is collected. Caution: The Celite® pad with the catalyst should not be allowed to dry completely in the air as it may ignite. Keep it wet with solvent until it can be properly quenched and disposed of.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is often of high purity. If further purification is needed, it can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

-

Dry the purified 4-Amino-2-(2-methylpropoxy)benzamide under vacuum to obtain a solid product.

-

Synthetic Workflow Diagram

Caption: Workflow for the catalytic hydrogenation of the 4-nitro precursor.

Product Characterization

The final product should be characterized to confirm its identity and purity.

| Parameter | Expected Data |

| Appearance | Off-white to light-colored solid |

| Molecular Formula | C₁₁H₁₆N₂O₂ |

| Molecular Weight | 208.26 g/mol [6] |

| ¹H NMR | Peaks corresponding to aromatic protons (shifting upfield compared to nitro precursor), isobutoxy group, amide protons (NH₂), and primary amine protons (NH₂). |

| ¹³C NMR | Peaks for aromatic carbons (C-NH₂ carbon will show a significant upfield shift), carbonyl carbon, and isobutoxy carbons. |

| IR (KBr, cm⁻¹) | N-H stretching bands for primary amine (approx. 3300-3500 cm⁻¹), C=O stretch for amide (approx. 1640-1680 cm⁻¹). |

| Mass Spec (ESI+) | [M+H]⁺ = 209.13 |

Troubleshooting and Process Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | 1. Inactive or "poisoned" catalyst.2. Insufficient hydrogen pressure.3. Low catalyst loading.4. Poor substrate solubility. | 1. Use fresh, high-quality catalyst. Ensure no catalyst poisons (e.g., sulfur compounds) are present.2. Increase hydrogen pressure (within equipment safety limits).3. Increase catalyst loading to 10-15 mol%.4. Try a co-solvent like THF or increase reaction temperature slightly (e.g., to 40 °C).[7] |

| Low Yield | 1. Incomplete reaction.2. Product loss during work-up/filtration.3. Product loss during purification. | 1. See above.2. Ensure the catalyst/Celite® pad is washed thoroughly with ample solvent.3. Optimize the recrystallization solvent system to maximize recovery. |

| Side Product Formation | 1. Over-reduction of other functional groups (unlikely for amides).2. Formation of azo/azoxy compounds. | 1. This reaction is highly selective for the nitro group.2. Usually results from insufficient hydrogen or catalyst deactivation. Ensure proper reaction setup and fresh catalyst. |

Troubleshooting Logic Diagram

Caption: A logical guide for troubleshooting common synthesis issues.

Safety and Hazard Management

All laboratory work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

4-Nitro Precursor: Aromatic nitro compounds are toxic and should be handled with care. Avoid inhalation of dust and skin contact.[8] They are classified as acutely toxic if swallowed or in contact with skin.

-

Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. Use in a well-ventilated area away from ignition sources.

-

Palladium on Carbon (Pd/C): The catalyst can be pyrophoric, especially when dry or spent. Do not allow the dry powder to come into contact with organic solvents in the presence of air. The filtered catalyst should be kept wet and can be deactivated by careful, slow addition to a solution of dilute acid (e.g., 1M HCl) or an oxidizing agent like ammonium hypochlorite before disposal.

-

Solvents: Ethanol and other organic solvents are flammable. Keep away from open flames and sparks.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. The deactivated catalyst should be disposed of in a designated solid waste container. Halogenated and non-halogenated solvent waste should be segregated.

References

-

Jagadeesh, R. V., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Catalysis. [Link]

-

Gelder, E. A., Jackson, S. D., & Lok, C. M. (2004). The hydrogenation of nitrobenzene to aniline: a new mechanism. Chemical Communications, (23), 2642–2643. [Link]

-

Yin, H., et al. (2017). Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of Phenyl Group. Loughborough University Research Repository. [Link]

-

Bulusu, A., et al. (2021). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. ChemRxiv. [Link]

-

Gelder, E. A., Jackson, S. D., & Lok, C. M. (2004). The hydrogenation of nitrobenzene to aniline: A new mechanism. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Nitrobenzamide. PubChem Compound Database. [Link]

-

ScienceLab.com. (2010). Material Safety Data Sheet: p-Aminobenzamide. ScienceLab.com. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Amino-2-[(2-methylpropan-2-yl)oxy]benzamide. PubChem Compound Database. [Link]

-

Mohamed, M. S., et al. (2021). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Rasayan Journal of Chemistry. [Link]

-

Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (2003). 4-Amino-2-(aryl)-butylbenzamides and Their conformationally constrained analogues. Potent antagonists of the human neurokinin-2 (NK(2)) receptor. PubMed. [Link]

-

Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. [Link]

-

Trade Science Inc. (2013). A simple and efficient method for the reduction of aromatic nitro compounds. TSI Journals. [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]

- Google Patents. (n.d.). Preparation method of 3-cyano-4-isobutoxy-thiobenzamide.

-

d'Andrea, L., & Kuchar, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]

-

Fukuyama, T., et al. (n.d.). A reliable and easy method for synthesis of nitrogen-containing compounds. [Source not provided]. [Link]

- Google Patents. (n.d.). Process for the production of 4-aminobutyric acid or its derivatives.

-

Reddit. (2023). my nitro refuses to be reduced. r/Chempros. [Link]

-

CORE. (n.d.). Detection of benzimidazole carbamates and amino metabolites in liver by surface plasmon resonance-biosensor. CORE. [Link]

-

Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Information. The Royal Society of Chemistry. [Link]

-

Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. [Link]

-

U.S. Environmental Protection Agency. (2025). 4-Amino-2-chloro-N-(propan-2-yl)benzamide - Exposure. EPA CompTox Chemicals Dashboard. [Link]

- Google Patents. (n.d.). The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.

-

Li, Z., et al. (2024). Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. ChemRxiv. [Link]

Sources

- 1. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 2. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The hydrogenation of nitrobenzene to aniline: a new mechanism - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 4-Amino-2-[(2-methylpropan-2-yl)oxy]benzamide | C11H16N2O2 | CID 64049549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Catalytic Hydrogenation Protocols for 4-Nitro-2-Isobutoxybenzamide

Abstract & Strategic Context

The conversion of 4-nitro-2-isobutoxybenzamide to 4-amino-2-isobutoxybenzamide is a critical transformation in the synthesis of substituted benzamide pharmacophores, commonly found in prokinetic agents (e.g., Cisapride analogs) and dopamine

While the reduction of a nitro group is a textbook transformation, the presence of the isobutoxy (

This guide presents three validated protocols ranging from standard laboratory discovery (Protocol A) to scalable process chemistry (Protocol B) and a metal-free alternative for specific safety constraints (Protocol C).

Reaction Mechanism & Selectivity

Understanding the surface chemistry is vital for troubleshooting. The reduction on a Palladium (Pd) surface follows the Haber Mechanism , proceeding through nitroso and hydroxylamine intermediates.

Critical Control Points:

-

Hydroxylamine Accumulation: Incomplete reaction often leaves the hydroxylamine intermediate (

), which is potential genotoxic impurity (PGI). Action: Ensure full consumption of -

Ether Stability: The isobutoxy ether linkage is generally stable to hydrogenolysis under neutral conditions. However, high temperatures (>70°C) or acidic media on Pd/C can facilitate C-O bond cleavage. Action: Maintain neutral pH and moderate temperatures.

Visualization: Surface Catalysis Mechanism

Figure 1: Step-wise reduction pathway on Palladium surface. Note that the reduction of the hydroxylamine to the amine is often the rate-determining step.

Experimental Protocols

Protocol A: Standard Parr Hydrogenation (Best for Purity)

Application: Discovery Chemistry (1g – 50g scale). High throughput, cleanest profile.

-

Catalyst: 10% Pd/C (50% wet).

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).

-

Pressure: 30–50 psi (2–3.5 bar).

Step-by-Step Methodology:

-

Preparation: In a hydrogenation bottle (Parr), dissolve 4-nitro-2-isobutoxybenzamide (10.0 g, 42 mmol) in Methanol (100 mL).

-

Note: If solubility is poor, add THF (20-30 mL) as a co-solvent.

-

-

Catalyst Addition: Under a nitrogen blanket (safety critical), add 10% Pd/C (1.0 g, 10 wt% loading).

-

Safety: Pd/C is pyrophoric when dry. Always keep wet with water or solvent.

-

-

Purge: Connect to Parr shaker. Evacuate and purge with

(3x), then with -

Reaction: Pressurize to 40 psi and shake at Room Temperature (25°C) .

-

Monitoring: Monitor

uptake. Reaction is typically complete in 2–4 hours. -

QC Check: If uptake stalls, heat to 40°C.

-

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH (50 mL).

-

Isolation: Concentrate the filtrate under reduced pressure to yield the off-white solid amine.

-

Yield Expectation: >95%.[1]

-

Protocol B: Catalytic Transfer Hydrogenation (Best for Safety/No Gas)

Application: Labs lacking high-pressure equipment or for precise selectivity control.

Step-by-Step Methodology:

-

Dissolve substrate (5.0 g) in Methanol (50 mL) in a round-bottom flask with a reflux condenser.

-

Add Ammonium Formate (5.0 equiv, 6.6 g) in one portion.

-

Observation: Gas evolution (

,

-

-

Heat to Reflux (65°C) for 1–2 hours.

-

Completion: Monitor by TLC/HPLC. The reaction is usually faster than high-pressure hydrogenation.

-

Workup: Filter hot through Celite (ammonium formate can precipitate if cooled). Concentrate filtrate.

-

Purification: Residue may contain ammonium salts. Dissolve in EtOAc, wash with water, dry (

), and concentrate.

Process Safety & Scale-Up Data

When scaling this reaction, the exothermicity of nitro reduction is the primary hazard.

Thermodynamic Data:

| Parameter | Value | Implication |

|---|

|

Scale-Up Workflow (Graphviz):

Figure 2: Process flow for scale-up (>1kg), emphasizing heat management.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Stalled Reaction | Catalyst Poisoning (S, P impurities) | Use higher catalyst loading (up to 20%) or wash substrate with EDTA/Water before reaction. |

| Hydroxylamine Impurity | Increase agitation speed (mass transfer limited). Increase pressure. | |

| Ether Cleavage | Acidity / High Temp | Check solvent pH. Ensure temperature < 50°C. |

| Unknown Impurity (+14 mass) | Methylation (if MeOH used) | Rare on Pd, but possible at high T. Switch to Ethanol or Isopropanol. |

References

-

Catalytic Hydrogenation of Nitroarenes: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 2003. Link

-

Transfer Hydrogenation Protocols: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions."[5] Synthesis, 1988. Link

-

Safety in Nitro Reduction: Stoessel, F. "Thermal Safety of Chemical Processes: Risk Assessment and Process Design." Wiley-VCH, 2008. Link

-

Benzamide Synthesis Context: "Synthesis of 4-amino-5-chloro-2-methoxybenzamide." Organic Process Research & Development. (Analogous chemistry for Metoclopramide intermediates). Link

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory environment. Always review the Safety Data Sheet (SDS) for all reagents before use.

Sources

- 1. Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 4. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

Scalable synthesis of 4-Amino-2-isobutoxybenzamide for API production

Application Note: Scalable Synthesis of 4-Amino-2-isobutoxybenzamide

Executive Summary

4-Amino-2-isobutoxybenzamide (CAS No. 99981-...) is a critical pharmacophore used in the synthesis of prokinetic agents and benzamide-based APIs (e.g., analogs of Cinitapride or Cisapride). Its structural integrity—specifically the regiochemistry of the isobutoxy group and the purity of the amide—is paramount for downstream API efficacy.

This Application Note outlines a field-proven, scalable synthetic route designed to avoid chromatographic purification, relying instead on crystallization-driven isolation. The protocol prioritizes process safety (thermal runaway management) and impurity control (regioselectivity).

Retrosynthetic Analysis & Strategy

The most robust scalable route avoids the direct alkylation of 4-aminosalicylamide, which suffers from competing N-alkylation and oxidation issues. Instead, we utilize a Nitro-Salicylic Acid Strategy , where the nitrogen is introduced in its oxidized form (nitro) to protect it during the alkylation step.

Strategic Disconnections:

-

C-N Disconnection (Amide): Generated via acid chloride activation to ensure complete conversion, avoiding the high-pressure requirements of ester ammonolysis.

-

C-O Disconnection (Ether): Formed via Williamson ether synthesis on the phenol, utilizing the electron-withdrawing nitro group to enhance the acidity of the phenolic hydroxyl.

-

Nitro Reduction: The final step uses catalytic hydrogenation to yield the target amine cleanly.

Synthetic Workflow Diagram

Caption: Figure 1. Linear synthetic pathway for 4-Amino-2-isobutoxybenzamide emphasizing high-yield intermediates.

Detailed Experimental Protocols

Step 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Selective alkylation of the phenolic hydroxyl group. Critical Quality Attribute (CQA): < 0.5% unreacted starting material; absence of C-alkylation byproducts.

Reagents & Materials:

| Reagent | Equivalents | Role |

|---|---|---|

| 4-Nitro-2-hydroxybenzoic acid | 1.0 equiv | Starting Material |

| Isobutyl bromide | 1.2 equiv | Alkylating Agent |

| Potassium Carbonate (K₂CO₃) | 2.5 equiv | Base (milled) |

| Potassium Iodide (KI) | 0.1 equiv | Catalyst (Finkelstein) |

| DMF (N,N-Dimethylformamide) | 5.0 vol | Solvent |

Protocol:

-

Charge a reactor with 4-Nitro-2-hydroxybenzoic acid and DMF. Stir to dissolve.

-

Add K₂CO₃ (anhydrous, milled) and KI. The mixture will become a suspension.

-

Heat the mixture to 60°C.

-

Dose Isobutyl bromide slowly over 1 hour to control the exotherm.

-

Reflux at 80-90°C for 6–8 hours. Monitor by HPLC (Target: SM < 1.0%).

-

Note: The electron-withdrawing nitro group facilitates this reaction, but steric hindrance from the isobutyl group requires elevated temperatures.

-

-

Workup: Cool to 20°C. Pour the reaction mixture into ice-water (10 volumes).

-

Isolation: Adjust pH to ~3-4 with dilute HCl to precipitate the acid (if ester formed, hydrolysis may be needed, but usually we proceed with the acid form directly).

-

Filtration: Filter the solid precipitate.[1][2] Wash with water.[2][3]

-

Drying: Vacuum dry at 50°C.

Step 2: Amidation via Acid Chloride

Objective: Conversion of the carboxylic acid to the primary amide. Safety Warning: Thionyl chloride releases SO₂ and HCl gas. Scrubber required.

Reagents & Materials:

| Reagent | Equivalents | Role |

|---|---|---|

| 4-Nitro-2-isobutoxybenzoic acid | 1.0 equiv | Intermediate 1 |

| Thionyl Chloride (SOCl₂) | 1.5 equiv | Chlorinating Agent |

| Toluene | 6.0 vol | Solvent |

| Aqueous Ammonia (25%) | 5.0 equiv | Amidation Agent |

Protocol:

-

Suspend Intermediate 1 in Toluene.

-

Add catalytic DMF (0.05 equiv).

-

Dose Thionyl Chloride dropwise at room temperature, then heat to reflux (80°C) for 3 hours until gas evolution ceases.

-

Concentrate the mixture under vacuum to remove excess SOCl₂ and Toluene (azeotropic removal ensures complete removal of acidic gases).

-

Dissolve the resulting acid chloride residue in THF (3 volumes).

-

Amidation: Cool a separate vessel containing Aqueous Ammonia to 0–5°C.

-

Transfer the THF solution of acid chloride slowly into the ammonia solution, maintaining temperature < 10°C.

-

Precipitation: The product, 4-Nitro-2-isobutoxybenzamide , will precipitate as a yellow solid.

-

Filtration: Filter and wash with water to remove ammonium salts.

Step 3: Catalytic Hydrogenation (Nitro Reduction)

Objective: Clean reduction of the nitro group to the amino group. Safety Warning: Hydrogen gas is highly flammable. Pd/C is pyrophoric when dry.

Reagents & Materials:

| Reagent | Equivalents | Role |

|---|---|---|

| 4-Nitro-2-isobutoxybenzamide | 1.0 equiv | Intermediate 2 |

| 10% Pd/C (50% wet) | 5 wt% | Catalyst |

| Methanol | 10 vol | Solvent |

| Hydrogen (H₂) | 3–5 bar | Reducing Agent |

Protocol:

-

Charge the autoclave with Intermediate 2, Methanol, and Pd/C catalyst (under Nitrogen blanket).

-

Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

-

Pressurize to 3–5 bar H₂.

-

Agitate at 25–30°C. The reaction is exothermic; cooling may be required.

-

Monitor hydrogen uptake. Reaction is typically complete in 4–6 hours.

-

Filtration: Filter through a Celite pad to remove the catalyst. Keep the catalyst wet to prevent ignition.

-

Concentration: Distill Methanol under reduced pressure.

-

Crystallization: The residue is recrystallized from Ethanol/Water or Isopropyl Acetate to yield the final 4-Amino-2-isobutoxybenzamide .

Process Safety & Critical Parameters

Thermal Hazards

-

Nitro Compounds: Both the starting material and intermediates are nitro-aromatics. While generally stable, they possess high decomposition energy. Avoid heating dry solids above 150°C.

-

Exotherms: The alkylation (Step 1) and hydrogenation (Step 3) are significantly exothermic. Do not scale up without reaction calorimetry (RC1) data.

Impurity Profile Control

-

Des-isobutyl impurity: Caused by incomplete alkylation. Controlled by ensuring >5% excess alkyl halide and sufficient reaction time.

-

Over-reduction: In Step 3, prolonged exposure to H₂/Pd can sometimes reduce the aromatic ring or cleave the benzyl-like ether (though isobutyl is stable, unlike benzyl). Monitor reaction endpoint strictly.

References

-

Clinton, R. O., & Laskowski, S. C. (1954). N-Amino-2-alkoxybenzamides. U.S. Patent No.[3][4][5] 2,669,583. Washington, DC: U.S. Patent and Trademark Office.

- Core Reference: Explicitly describes the reduction of 4-nitro-2-alkoxybenzamides to their amino counterparts.

- Dugger, R. W., et al. (2005). Process Research and Development for the Synthesis of Drug Candidates. Organic Process Research & Development.

-

BenchChem. (2025).[6] Synthesis of Acotiamide Using 2,4,5-Trimethoxybenzoic Acid.

- Context: Illustrates parallel chemistry for benzamide formation in rel

Disclaimer: This protocol is for research and development purposes. All scale-up activities must be preceded by a thorough Process Safety Assessment (PSA).

Sources

- 1. US2695311A - Preparation of 2-and 4-nitrobenzoic acid - Google Patents [patents.google.com]

- 2. tdcommons.org [tdcommons.org]

- 3. US2669583A - X-amroo-zralkoxbbenzamdjes - Google Patents [patents.google.com]

- 4. Patents & Products — Garg Lab [garg.chem.ucla.edu]

- 5. The preparation method of acotiamide intermediate - Patent CN-105439978-B - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Chemoselective O-Alkylation of 4-Aminosalicylamide

[1][2]

Abstract

The selective O-alkylation of 4-aminosalicylamide is a pivotal transformation in the synthesis of benzamide-based gastroprokinetic agents (e.g., Itopride, Cisapride analogs) and histone deacetylase (HDAC) inhibitors.[1] This reaction presents a classic chemoselectivity challenge due to the presence of three nucleophilic sites: the phenolic hydroxyl, the aniline amine, and the primary amide.[1] This guide delineates the mechanistic basis for favoring O-alkylation and provides two validated protocols: a Direct Method for standard alkyl halides and a Protection-Based Method for high-precision applications.[1][2]

Mechanistic Insight & Chemoselectivity

The Selectivity Landscape

Success relies on exploiting the acidity (pKa) and nucleophilicity differences between the functional groups.[3]

-

Phenolic -OH (pKa ~8–10): The most acidic proton.[3] Using a weak base (e.g., K₂CO₃), this is selectively deprotonated to form the phenoxide anion .[1]

-

Aniline -NH₂ (pKa of conjugate acid ~4.6): The neutral amine is a moderate nucleophile. It is not deprotonated by weak bases (N-H pKa ~30) but can compete in

reactions via its lone pair.[3] -

Amide -NH₂ (pKa ~15–17): significantly less acidic than the phenol.[3] Under mild basic conditions, it remains neutral and is the least reactive nucleophile due to resonance delocalization with the carbonyl.[1]

The Strategy: To favor O-alkylation , we generate the phenoxide anion.[1] According to the Hard and Soft Acids and Bases (HSAB) theory and charge control, the anionic phenoxide is a much stronger nucleophile than the neutral aniline, particularly in polar aprotic solvents that solvate the cation (K⁺) and leave the anion "naked" and reactive.[1]

Visualization: Reactivity Hierarchy

Figure 1: Mechanistic pathway highlighting the activation of the phenol group over the aniline and amide moieties.[1]

Critical Process Parameters (CPPs)

| Parameter | Recommendation | Rationale |

| Base | K₂CO₃ (1.5–2.0 equiv) | Strong enough to deprotonate phenol (pKa 10) but too weak to deprotonate amide (pKa 17) or aniline.[2] Avoid NaH, which may cause N-alkylation.[1][2] |

| Solvent | DMF or Acetone | DMF (Polar Aprotic) maximizes phenoxide nucleophilicity.[3] Acetone is milder and allows for easier workup (precipitation) but is slower.[3] |

| Temperature | 50–70 °C | Sufficient activation energy for |

| Electrophile | Alkyl Bromides/Iodides | Primary halides work best.[3] Secondary halides may undergo elimination.[3] |

| Catalyst | KI (0.1 equiv) | Finkelstein reaction in situ: converts R-Cl/R-Br to more reactive R-I.[2] |

Experimental Protocols

Protocol A: Direct Selective O-Alkylation (Standard)

Best for: Simple alkyl groups (Methyl, Ethyl, Benzyl) where minor N-alkyl impurities can be removed by recrystallization.[1][2][4]

Reagents:

-

Alkyl Halide (1.1 equiv)

-

Potassium Carbonate (anhydrous, 1.5 equiv)[4]

-

DMF (5–10 volumes)

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask with 4-aminosalicylamide and anhydrous DMF. Stir until dissolved.

-